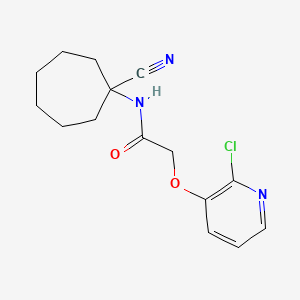
2-(2-Chloropyridin-3-yl)oxy-N-(1-cyanocycloheptyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloropyridin-3-yl)oxy-N-(1-cyanocycloheptyl)acetamide is a complex organic compound that features a chloropyridine moiety linked to a cyanocycloheptyl group via an acetamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-3-yl)oxy-N-(1-cyanocycloheptyl)acetamide typically involves multiple steps, starting with the preparation of the chloropyridine derivative. One common method involves the chlorination of pyridine to produce 2-chloropyridine, which is then reacted with appropriate reagents to introduce the oxy and acetamide functionalities . The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper may be employed to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
2-(2-Chloropyridin-3-yl)oxy-N-(1-cyanocycloheptyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the acetamide linkage can yield carboxylic acids and amines, while substitution reactions can produce various substituted pyridine derivatives .
科学的研究の応用
2-(2-Chloropyridin-3-yl)oxy-N-(1-cyanocycloheptyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Biological Research: It is used in studies investigating its effects on cellular pathways and its potential as a tool for probing biological systems.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
作用機序
The mechanism by which 2-(2-Chloropyridin-3-yl)oxy-N-(1-cyanocycloheptyl)acetamide exerts its effects involves its interaction with specific molecular targets. The chloropyridine moiety can bind to active sites of enzymes or receptors, modulating their activity . The cyanocycloheptyl group may enhance the compound’s binding affinity and selectivity by providing additional interactions with the target . The exact pathways involved depend on the specific biological context and the nature of the target .
類似化合物との比較
Similar Compounds
2-Chloropyridine: A simpler analog that lacks the acetamide and cyanocycloheptyl groups.
2-(2-Chloropyridin-3-yl)oxy-N,N-dimethylethan-1-amine: A related compound with a dimethylamine group instead of the cyanocycloheptyl group.
Uniqueness
2-(2-Chloropyridin-3-yl)oxy-N-(1-cyanocycloheptyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyanocycloheptyl group, in particular, differentiates it from simpler analogs and may enhance its potential as a pharmacophore .
特性
IUPAC Name |
2-(2-chloropyridin-3-yl)oxy-N-(1-cyanocycloheptyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c16-14-12(6-5-9-18-14)21-10-13(20)19-15(11-17)7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEXTWRDVBYMCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)COC2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

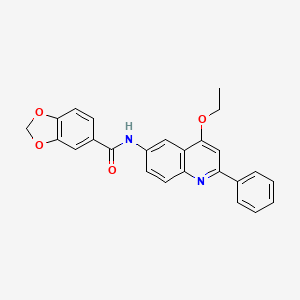
![methyl 3-({[(4-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2473392.png)
![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclopropanesulfonamide](/img/structure/B2473393.png)
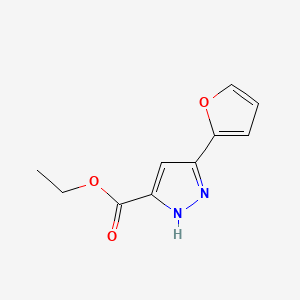
![1-[4-(Trifluoromethyl)benzoyl]azepane](/img/structure/B2473396.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-naphthamide](/img/structure/B2473397.png)
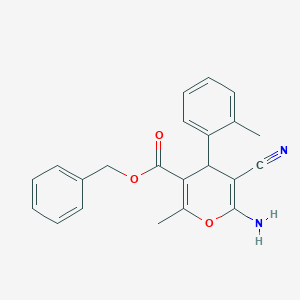
![3-(2-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2473403.png)
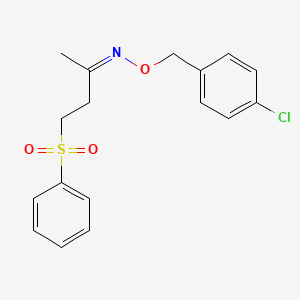
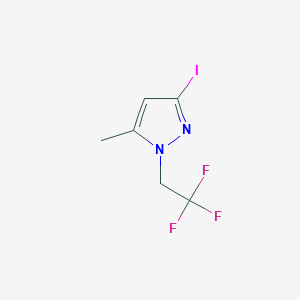
![2-[4-[(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-3-yl]triazol-1-yl]acetic acid](/img/new.no-structure.jpg)
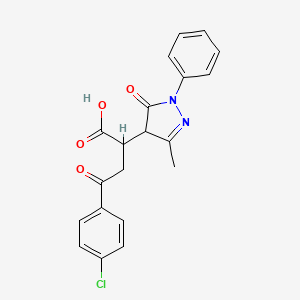
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methylpyridine-3-carboxylate](/img/structure/B2473408.png)
